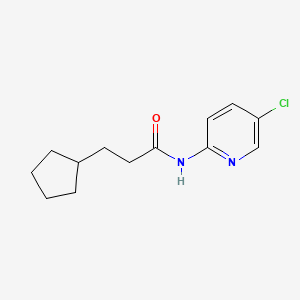
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising compound for use in a variety of research fields.
作用機序
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activity of inflammatory mediators such as cytokines and chemokines. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects in animal and cell culture studies. These effects include reducing oxidative stress and inflammation, protecting against neuronal damage, reducing blood pressure, and improving endothelial function. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a protective effect against ischemia-reperfusion injury in the heart.
実験室実験の利点と制限
One advantage of using N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea in lab experiments is its relatively low cost and availability. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to be relatively non-toxic, although more research is needed to fully understand its safety profile. One limitation of using N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanisms by which N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea exerts its antioxidant and anti-inflammatory effects, which may have implications for the development of new therapies for a variety of diseases. Finally, more research is needed to fully understand the safety and toxicity profile of N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea, particularly in humans.
合成法
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea can be synthesized using a variety of methods, including the reaction of N,N-diallylthiourea with 2-methoxy-5-methylphenyl isothiocyanate, or the reaction of N,N-diallylthiourea with 2-methoxy-5-methylphenyl isocyanate followed by treatment with thiourea. The resulting compound is a white crystalline solid that is soluble in water and ethanol.
科学的研究の応用
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been studied for its potential applications in a variety of research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to reduce oxidative stress and inflammation in the heart, which may have implications for the treatment of heart disease. In cancer research, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have anticancer properties, although more research is needed to fully understand its potential in this area.
特性
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-5-9-17(10-6-2)15(19)16-13-11-12(3)7-8-14(13)18-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOPAAHVDDUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

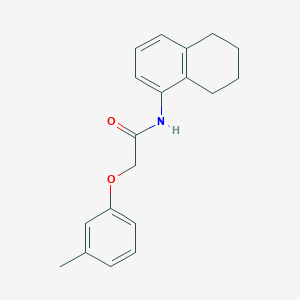
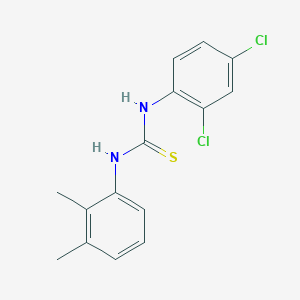
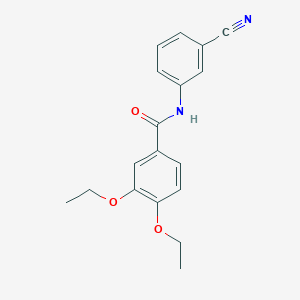
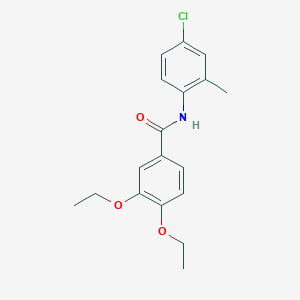
![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)

![5-{1-[(4-fluorophenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5838211.png)
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)
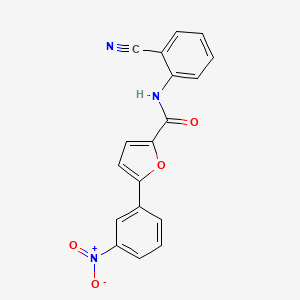
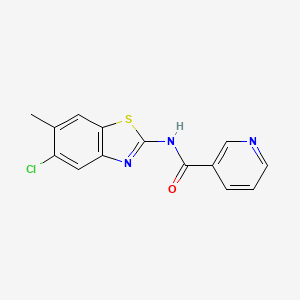
![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)
